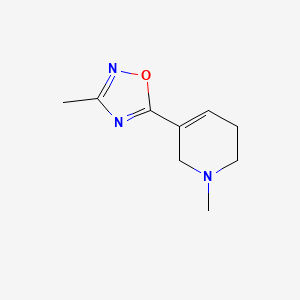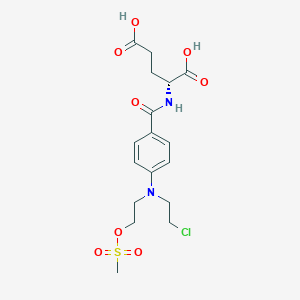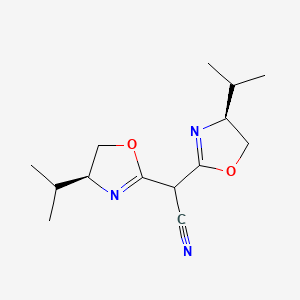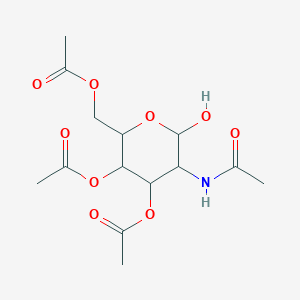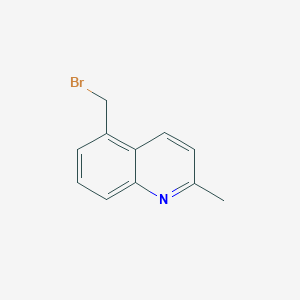
5-(Bromomethyl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 5-position and a methyl group at the 2-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-methylquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction: Products include 2-methylquinoline and other reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the quinoline ring. Used as a reagent for introducing benzyl groups.
2-Methylquinoline: Lacks the bromomethyl group but shares the quinoline core structure.
5-Bromomethylquinoline: Similar but without the methyl group at the 2-position.
Uniqueness
5-(Bromomethyl)-2-methylquinoline is unique due to the combination of the bromomethyl and methyl groups on the quinoline ring. This unique structure allows for specific reactivity and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
SGCMBLRROKBGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC(=C2C=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


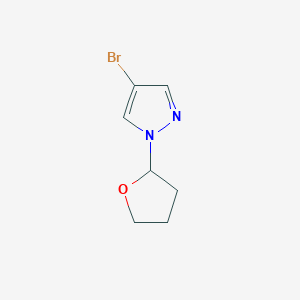
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)


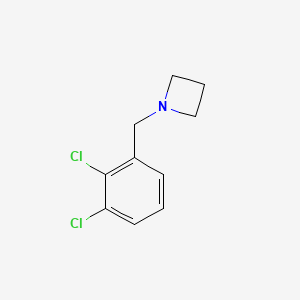
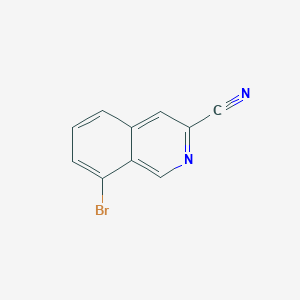
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
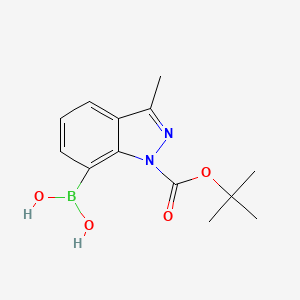
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
